molecular formula C13H21NO B13650111 1-(2-Methoxyphenyl)hexan-1-amine

1-(2-Methoxyphenyl)hexan-1-amine

Cat. No.: B13650111
M. Wt: 207.31 g/mol
InChI Key: DGTWLXMYNNXLDL-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)hexan-1-amine is an organic compound with the molecular formula C13H21NO It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a hexylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)hexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylmagnesium bromide with hexanenitrile, followed by reduction with lithium aluminum hydride (LiAlH4). This method ensures the formation of the desired amine with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is typically carried out under controlled temperature and pressure conditions to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, H2 with catalysts such as palladium on carbon (Pd/C).

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)hexan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating certain medical conditions.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling processes.

Similar Compounds:

  • 1-(2-Methoxyphenyl)hexan-2-amine
  • 1-(2-Methoxyphenyl)piperazine
  • 1-(2-Methoxyphenyl)propan-2-amine

Comparison: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(2-methoxyphenyl)hexan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-4-5-9-12(14)11-8-6-7-10-13(11)15-2/h6-8,10,12H,3-5,9,14H2,1-2H3

InChI Key

DGTWLXMYNNXLDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=CC=C1OC)N

Origin of Product

United States

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